4-Isopropoxy-6-methylpyrimidin-2-amine

Vue d'ensemble

Description

“4-Isopropoxy-6-methylpyrimidin-2-amine” is a chemical compound with the molecular formula C8H13N3O . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “4-Isopropoxy-6-methylpyrimidin-2-amine” were not found, general methods for synthesizing 2-aminopyrimidine derivatives involve several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

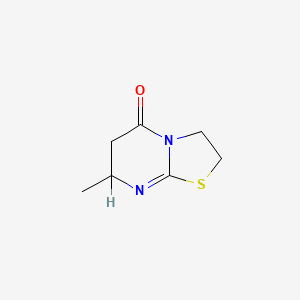

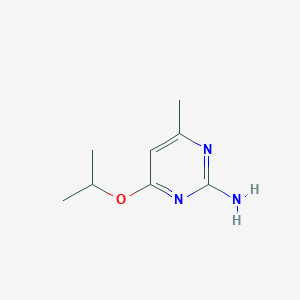

The molecular structure of “4-Isopropoxy-6-methylpyrimidin-2-amine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with an isopropoxy group at position 4 and a methyl group at position 6 .

Applications De Recherche Scientifique

Synthesis of N-Arylpyrimidin-2-amine Derivatives

This compound serves as a precursor in the synthesis of new N-arylpyrimidin-2-amine derivatives . Utilizing a palladium catalyst, researchers have developed a method to create these derivatives, which are important due to their versatile biological and pharmacological activities . The process involves optimized Buchwald-Hartwig amination conditions and can be widely employed for the preparation of new heterocyclic compounds.

Antifungal and Pesticidal Activities

Derivatives of 4-Isopropoxy-6-methylpyrimidin-2-amine exhibit significant antifungal and pesticidal activities. These properties make them valuable in agricultural research, where they could be used to develop new treatments for plant diseases and pest control solutions .

Kinase Inhibition

The compound’s derivatives are known to inhibit various kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . This inhibition is crucial for the development of treatments for diseases like chronic myeloid leukemia, as kinase activity is often implicated in cancer progression .

N-Type Ca-Channel Inhibitors

In the realm of neurology, these derivatives act as inhibitors for N-type Ca-channels . This application is particularly relevant in the development of new neurological drugs that can modulate calcium channels to treat conditions like chronic pain .

Endothelin Receptor Antagonists

The derivatives also serve as antagonists for endothelin receptors . Endothelin receptors are involved in vasoconstriction and blood pressure regulation, making these derivatives potential candidates for treating cardiovascular diseases .

Human Methionine Aminopeptidase Inhibitors

Another application is the inhibition of human methionine aminopeptidase . This enzyme is involved in protein synthesis and its inhibition can lead to the development of new antibacterial agents .

Antitrypanosomal and Antiplasmodial Activities

Research has shown that certain derivatives have promising antitrypanosomal and antiplasmodial activities, which could lead to new treatments for neglected tropical diseases such as sleeping sickness and malaria .

Metal Complexation Ligands

Finally, 4-pyridinylpyrimidines, a class to which this compound belongs, are widely used as ligands for metal complexation . This application is important in the field of material science and catalysis, where these ligands can form complexes with metals for various industrial processes .

Orientations Futures

While specific future directions for “4-Isopropoxy-6-methylpyrimidin-2-amine” were not found in the search results, there is ongoing research into the development of new pyrimidine derivatives with enhanced pharmacological activities . This suggests that “4-Isopropoxy-6-methylpyrimidin-2-amine” and similar compounds may have potential for further study and development in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of pathways, often related to inflammation and immune response .

Result of Action

Given the known activities of pyrimidine derivatives, it can be expected that this compound would have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-methyl-6-propan-2-yloxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5(2)12-7-4-6(3)10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSMTBSMVGCSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342291 | |

| Record name | 4-isopropoxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-6-methylpyrimidin-2-amine | |

CAS RN |

90556-28-8 | |

| Record name | 4-isopropoxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)

![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)

![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)